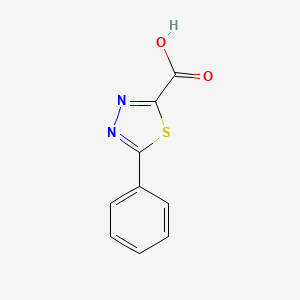

5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-phenyl-1,3,4-thiadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXFDGJLTUBFID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Reactants : Thiosemicarbazide (0.01 mol), aromatic carboxylic acid (0.01 mol), and phosphorus oxychloride (4 mL).

- Conditions : Heat the mixture at 105°C for 5–6 hours.

- Workup : After cooling to room temperature, pour the reaction mixture into ice-cold water and neutralize with saturated potassium hydroxide (KOH). Filter the solid product, dry it, and recrystallize from methanol.

Advantages:

- Simple workup procedure.

- Mild reaction conditions.

- High yield of the desired product.

Yield:

Typically high yields are achieved, depending on the specific aromatic substituent used.

Microwave-Assisted Synthesis

Modern techniques such as microwave irradiation offer faster reaction times and improved efficiency.

Procedure:

- Reactants : Same as conventional synthesis (thiosemicarbazide, aromatic carboxylic acid, and phosphorus oxychloride).

- Conditions : Irradiate the mixture at 120°C for 15 minutes using a microwave reactor.

- Workup : Similar to conventional synthesis—cool, neutralize with KOH, filter, dry, and recrystallize.

Advantages:

- Significantly reduced reaction time.

- Energy-efficient process.

Yield:

Comparable to conventional methods but achieved in a fraction of the time.

Solid-State Reaction Using Phosphorus Pentachloride

Solid-state synthesis offers an alternative approach with minimal use of solvents.

Procedure:

- Reactants : Thiosemicarbazide (A mol), aromatic carboxylic acid (B mol), and phosphorus pentachloride (C mol) in a ratio of A:B:C = 1:(1–1.2):(1–1.2).

- Conditions : Grind the reactants evenly at room temperature until fully reacted; allow the mixture to stand to obtain crude product.

- Workup : Add an alkaline solution to adjust pH to 8–8.2, filter, dry, and recrystallize.

Advantages:

- Mild reaction conditions.

- Low toxicity of phosphorus pentachloride.

- Simple post-treatment.

Yield:

Reported yields exceed 91%, making this method highly efficient.

Sulfuric Acid Catalysis

This method employs concentrated sulfuric acid as a catalyst for cyclization reactions.

Procedure:

- Reactants : Thiosemicarbazide (0.1 mol), aromatic carboxylic acid (0.1 mol), and concentrated sulfuric acid (5 mL).

- Conditions : Reflux in ethanol for 2–3 hours.

- Workup : Pour the cooled reaction mixture onto crushed ice; filter the solid product and recrystallize from ethanol.

Advantages:

- Straightforward reaction setup.

- Effective catalyst for cyclization.

Yield:

Approximately 90%, depending on substituents on the aromatic ring.

Comparative Analysis of Methods

| Method | Reaction Time | Temperature | Catalyst/Conditions | Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Conventional Synthesis | 5–6 hours | 105°C | Phosphorus oxychloride | High | Simple workup |

| Microwave-Assisted | 15 minutes | 120°C | Phosphorus oxychloride | High | Rapid and energy-efficient |

| Solid-State Reaction | Short | Room temp | Phosphorus pentachloride | >91 | Mild conditions, high yield |

| Sulfuric Acid Catalysis | 2–3 hours | Reflux | Concentrated sulfuric acid | ~90 | Effective catalyst |

Chemical Reactions Analysis

Substitution Reactions

The carboxylic acid group and amino substituents on the thiadiazole ring enable diverse substitution reactions:

Acylation at the Amino Group

-

Reagents : Acetic anhydride, pyridine.

-

Conditions : Reflux for 2 hours.

-

Product : N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide (83% yield) .

-

Mechanism : Nucleophilic substitution at the amino group, forming acetamide derivatives .

Coupling Reactions

-

Example : Reaction with 2,4-dihydroxyphenyl derivatives.

-

Product : 2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole .

Table 2: Substitution Reactions

| Reaction Type | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | Reflux, 2 h | N-Acetylated thiadiazole | 83 |

| Coupling | Halogenated aryl derivatives | Reflux, 4 h | Biaryl-substituted thiadiazole | 60–70 |

Decarboxylation Reactions

Decarboxylation of 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid has been studied under varying pH conditions:

-

pH Dependence : Rate constants increase in acidic media (pH 0.25–3.91), suggesting protonation facilitates CO₂ loss.

-

Catalysis : Micellar systems (e.g., sodium dodecyl sulfate) accelerate decarboxylation by stabilizing transition states.

Salt and Cocrystal Formation

The carboxylic acid group participates in acid-base reactions to form salts and cocrystals:

-

Example 1 : Reaction with 3,5-dinitrobenzoic acid yields a salt (C₈H₇BrN₃S⁺·C₇H₃N₂O₆⁻) .

-

Example 2 : Cocrystallization with 2-(naphthalen-2-yloxy)acetic acid forms a heterodimer via hydrogen bonding .

Table 3: Acid-Base Reactions

| Acid Partner | Product Type | Key Interactions | Reference |

|---|---|---|---|

| 3,5-Dinitrobenzoic acid | Ionic salt | Proton transfer, H-bonding | |

| 2-(Naphthalen-2-yloxy)acetic acid | Cocrystal | Cyclic R₂²(8) H-bond motif |

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising anticancer properties through the inhibition of Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1), which is crucial in oncogenic signaling pathways. By disrupting these pathways, it can potentially inhibit tumor growth and promote apoptosis in cancer cells .

Table 1: Anticancer Activity of 5-Phenyl-1,3,4-thiadiazole-2-carboxylic Acid

| Study Reference | Cancer Type | Mechanism of Action | Result |

|---|---|---|---|

| Various | SHP1 Inhibition | Reduced cell proliferation | |

| Breast | Apoptosis Induction | Increased apoptosis rates |

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness comparable to standard antibiotics .

Table 2: Antimicrobial Effectiveness

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Enzyme Inhibition

This compound acts as an inhibitor of carbonic anhydrase , an enzyme essential for maintaining pH balance in biological systems. Its inhibition can lead to significant metabolic changes within cells .

Table 3: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Carbonic Anhydrase | Competitive Inhibition | |

| SHP1 | Non-competitive Inhibition |

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways. This highlights its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, various derivatives of thiadiazoles were synthesized and tested against multiple bacterial strains. The results showed that compounds containing the thiadiazole ring exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting their potential use in treating resistant bacterial infections .

Mechanism of Action

The mechanism of action of 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with biological targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell processes, potentially by interfering with DNA replication . In cancer cells, the compound may inhibit key enzymes involved in cell proliferation, such as inosine monophosphate dehydrogenase .

Comparison with Similar Compounds

Structural Analogues: Thiadiazoles vs. Oxadiazoles

The substitution of sulfur in thiadiazoles with oxygen in oxadiazoles significantly alters electronic and chemical properties:

Key Differences :

- Electronic Effects : Sulfur in thiadiazoles enhances electron-withdrawing capacity compared to oxadiazoles, accelerating decarboxylation .

- Applications : Oxadiazole derivatives are preferred in photochemical applications due to tunable frontier molecular orbitals, while thiadiazoles are explored in pharmaceuticals and polymers .

Substituent Effects on Stability and Reactivity

Substituents at the 5-position influence stability and reactivity:

Mechanistic Insights :

- Decarboxylation Pathways: Phenyl and amino substituents favor unimolecular decarboxyprotonation, while methyl groups stabilize the carboxylate form .

Carboxylic Acid Derivatives: Esters vs. Amides

Derivatization of the carboxylic acid group modulates solubility and bioactivity:

Functionalization :

- Esters : Used as stable intermediates in multistep syntheses (e.g., describes ethyl ester formation via DIC coupling).

- Amides : Enhance bioavailability; carboxamide derivatives exhibit antimicrobial properties .

Comparative Electronic Properties

Density functional theory (DFT) studies highlight electronic differences:

Insights :

Biological Activity

5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes and modulation of cellular pathways. Notably:

- Inhibition of SHP1 : This compound acts as an inhibitor of Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1), which plays a critical role in oncogenic signaling pathways. By inhibiting SHP1, it can disrupt cancer cell signaling cascades that promote tumor growth and survival .

- Enzyme Interaction : It has been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining pH balance in tissues. This inhibition can lead to altered metabolic processes within cells.

Anticancer Effects

Numerous studies have reported the anticancer properties of this compound and its derivatives:

- Cell Viability Assays : In vitro studies using the MTT assay demonstrated that various derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent growth inhibitory activity .

- Mechanisms of Action : The anticancer activity is attributed to the induction of apoptosis through the activation of specific signaling pathways. The compound can alter gene expression profiles associated with cell cycle regulation and apoptosis .

Comparative Cytotoxicity Data

| Compound | Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.28 | Apoptosis induction |

| Derivative A | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |

| Derivative B | LoVo | <200* | Cell cycle arrest |

*Values indicate concentrations where cell viability drops below 50% after 24 hours.

Case Studies and Research Findings

- Study on Anticancer Agents : A recent study synthesized several thiadiazole derivatives and evaluated their anticancer activities. The results indicated that compounds with specific substitutions exhibited enhanced anti-proliferative effects against both MCF-7 and LoVo cells. Notably, the presence of a sulfone group was found to significantly improve efficacy .

- Molecular Docking Studies : Computational studies have suggested that some derivatives can inhibit STAT transcription factors like STAT3, which are critical in cancer progression. This inhibition is linked to decreased transcriptional activity related to cell proliferation .

- Toxicity Assessments : Toxicity assays conducted on Daphnia magna indicated low lethality for most compounds tested at high concentrations (200 µM), suggesting a favorable safety profile for further development .

Q & A

Q. What synthetic strategies are effective for preparing 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid and its derivatives?

A two-step procedure involving heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation, is widely used to generate thiadiazole derivatives. This method allows structural diversification by varying alkylating agents, enabling libraries of compounds for biological screening. Key analytical techniques (e.g., ¹H NMR, IR, TLC) are essential for confirming purity and structure .

Q. How can the structural instability of the carboxylic acid group in this compound be managed during synthesis?

The electron-withdrawing thiadiazole ring destabilizes the carboxylic acid moiety, leading to partial decarboxylation upon acidification of its sodium salt. To mitigate this, avoid prolonged exposure to acidic conditions and consider isolating intermediates under neutral or buffered conditions. Monitoring via pH control and rapid purification (e.g., flash chromatography) is recommended .

Q. What analytical methods are critical for characterizing this compound?

Elemental analysis, ¹H NMR (to confirm substituent positions), and IR spectroscopy (to identify functional groups like C=O and S–N bonds) are standard. High-resolution mass spectrometry (HRMS) or LC-MS can validate molecular weight, while TLC or HPLC ensures purity. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What mechanistic insights explain the decarboxylation kinetics of this compound under micellar catalysis?

Decarboxylation proceeds via a zwitterionic intermediate, with micellar environments (e.g., cationic CTAB) accelerating the reaction by stabilizing transition states. Rate constants increase in the presence of cationic/nonionic micelles due to localized proton activity modulation, whereas anionic micelles show negligible effects. Kinetic studies under variable pH and surfactant concentrations are critical for elucidating these pathways .

Q. How do structural modifications influence the biological activity of thiadiazole-carboxylic acid derivatives?

Substituents on the thiadiazole core (e.g., alkylation at the 2-position or incorporation into hybrid scaffolds like triazole-thiadiazoles) enhance bioactivity. For example, introducing sulfanylacetic acid groups improves anticonvulsant or anticancer properties. Structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition, cytotoxicity) and molecular docking are essential for optimization .

Q. What experimental approaches resolve contradictions in observed biological data for thiadiazole derivatives?

Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. Use orthogonal assays (e.g., comparative studies in cell lines vs. isolated enzymes) and pharmacokinetic profiling (e.g., plasma stability, microsomal metabolism) to differentiate true activity from artifacts. Computational modeling can further prioritize derivatives with favorable ADMET profiles .

Q. How does micellar catalysis impact the scalability of decarboxylation reactions for this compound?

While micelles enhance reaction rates in lab-scale studies, scalability requires optimizing surfactant recovery and minimizing foaming. Alternatives like phase-transfer catalysts or ionic liquids may offer better reproducibility. Kinetic studies under flow conditions or with immobilized surfactants can bridge lab-to-pilot-scale transitions .

Methodological Considerations

- Kinetic Studies : Use stopped-flow spectrophotometry to capture rapid decarboxylation intermediates .

- Bioactivity Profiling : Combine high-throughput screening with cheminformatics tools to identify pharmacophore motifs .

- Stability Optimization : Employ lyophilization or co-crystallization with stabilizing agents to improve shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.